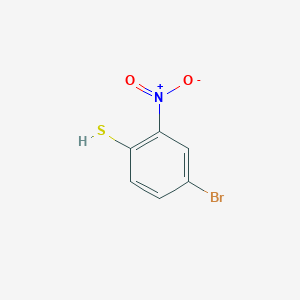

4-Bromo-2-nitrobenzene-1-thiol

Description

Contextual Significance of Aryl Thiols in Synthetic Design

Aryl thiols, or thiophenols, are organosulfur compounds that serve as fundamental building blocks in organic synthesis. mdpi.comcdnsciencepub.com Characterized by a sulfhydryl (-SH) group attached to an aromatic ring, they are the sulfur analogs of phenols. acs.org Their importance is underscored by their presence as central structural motifs in numerous biologically active molecules and pharmaceutical drugs. cdnsciencepub.com

The synthesis of aryl thiols has evolved significantly over the years. Traditional methods often required harsh reaction conditions. mdpi.com Modern synthetic chemistry has seen substantial progress in transition-metal-catalyzed coupling reactions, which have provided new, more efficient pathways to C-S bond formation for the synthesis of aryl thiols from substrates like aryl halides. mdpi.comcdnsciencepub.com However, a notable challenge in working with simple thiols is their strong, unpleasant odor and their susceptibility to oxidation into disulfides, which has spurred the development of alternative, thiol-free reagents such as xanthates. researchgate.net Aryl thiols are also key intermediates in the synthesis of aryl sulfides and other sulfur-containing heterocyclic compounds. apolloscientific.co.uk

Positioning of Halogenated Nitroarenes as Versatile Synthetic Intermediates

Halogenated nitroarenes are a critical class of compounds valued for their versatility as synthetic intermediates. biosynth.comgoogle.com The presence of both a halogen and a nitro group on the aromatic ring imparts unique reactivity. The nitro group is one of the most powerful electron-withdrawing groups, which strongly activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group. google.com This property makes them indispensable for constructing complex molecules.

A primary application of halogenated nitroarenes is in the synthesis of halogenated anilines through the selective reduction of the nitro group. biosynth.comresearchgate.net These anilines are valuable precursors for manufacturing dyes, pesticides, herbicides, and pharmaceuticals. biosynth.comresearchgate.net A significant challenge in this area is achieving chemoselectivity—reducing the nitro group while leaving the carbon-halogen bond intact, as dehalogenation is a common side reaction. biosynth.combeilstein-journals.org Consequently, much research has focused on developing catalytic systems, such as those using palladium on carbon (Pd/C) with transfer hydrogenation agents like hydrazine (B178648) hydrate, to control this selectivity under mild conditions. beilstein-journals.org Beyond reduction, the nitro group itself can be transformed into a wide array of other functionalities, further broadening the synthetic utility of halogenated nitroarenes. google.comsigmaaldrich.com

Current Research Landscape on Multi-Substituted Benzene Derivatives

Multi-substituted benzene derivatives are ubiquitous core structures in a vast range of functional molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. Current time information in Bangalore, IN.chemicalbook.comacs.org The specific function of these molecules is intrinsically linked to the nature and placement of the substituents on the aromatic core. acs.org Given the immense number of possible substitution patterns, the development of methods for their controlled and selective synthesis is a major focus of contemporary organic chemistry. Current time information in Bangalore, IN.chemicalbook.com

Historically, the synthesis of highly substituted or asymmetrically substituted benzenes has been challenging due to a lack of regioselective methods to install different functional groups at desired positions. Current time information in Bangalore, IN.chemicalbook.com Recent breakthroughs have addressed this by introducing novel strategies such as programmed, sequential syntheses and organocatalytic benzannulation reactions. Current time information in Bangalore, IN.chemicalbook.comacs.org These advanced methods provide more predictable and controlled access to complex aromatic structures that were previously difficult to obtain. chemicalbook.comchemscene.com The strategic planning of synthetic routes, often involving retrosynthetic analysis, is crucial for navigating the activating and directing effects of the various substituents to achieve the desired isomer. nih.gov

Research Trajectories and Unanswered Questions for 4-Bromo-2-nitrobenzene-1-thiol

This compound is a multi-substituted aromatic compound that combines the functionalities of an aryl thiol, a halogenated arene, and a nitroarene. While it is commercially available and listed as a raw material for other syntheses, dedicated research into its own synthesis, reactivity, and applications is not extensively documented in peer-reviewed literature. biosynth.comchemicalbook.com Its primary role appears to be that of a specialized chemical building block.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 76209-02-4 | biosynth.com |

| Molecular Formula | C₆H₄BrNO₂S | biosynth.com |

| Molecular Weight | 234.07 g/mol | biosynth.com |

| IUPAC Name | 4-bromo-2-nitrobenzenethiol |

| Physical Form | Powder | |

Based on the chemistry of related compounds, several research trajectories and unanswered questions can be identified:

Optimized Synthesis: The most probable synthetic route to this compound is the reduction of its corresponding disulfide, bis(4-bromo-2-nitrophenyl) disulfide. General methods for reducing diaryl disulfides using reagents like sodium borohydride (B1222165) or sodium sulfite (B76179) are well-established for similar structures. cdnsciencepub.comchemrxiv.org However, a detailed study to optimize this specific transformation for yield and purity is not publicly available. An alternative starting point could be 2,5-dibromonitrobenzene, which can undergo regioselective lithiation, though a subsequent thiolation pathway has not been reported. researchgate.net

Reactive Potential: The compound is a direct precursor to 2-amino-4-bromobenzenethiol (B31654) via the selective reduction of its nitro group. chemicalbook.com This aminothiol (B82208) is a valuable intermediate for synthesizing heterocyclic compounds like benzothiazines. chemicalbook.com The interplay between the electron-withdrawing nitro group, the nucleophilic thiol, and the bromo leaving group presents a platform for complex reactions. Key unanswered questions include:

How does the electronic environment created by the three distinct substituents influence its reactivity in standard aryl thiol reactions, such as coupling or condensation?

What are the specific conditions required to selectively functionalize one group while preserving the others?

Potential Applications: The applications of this specific thiol have not been explored in depth. Research on analogous compounds suggests potential uses. For instance, the non-brominated analog, 4-nitrothiophenol, is widely used in surface science and plasmon-induced catalysis studies. researchgate.netwikipedia.org It is unknown if this compound has been investigated for similar applications in molecular electronics or nanotechnology, where its unique electronic and self-assembly properties could be of interest. Furthermore, related halogenated nitroaromatics are precursors to biologically active molecules, but the bioactivity of derivatives of this thiol remains an open question. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQYWSYQGXVQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76209-02-4 | |

| Record name | 4-bromo-2-nitrobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 2 Nitrobenzene 1 Thiol

Retrosynthetic Strategies for 4-Bromo-2-nitrobenzene-1-thiol

Retrosynthetic analysis provides a logical framework for devising a synthesis by breaking down the target molecule into simpler, more readily available precursors.

The primary disconnection for this compound involves the carbon-sulfur (C–S) bond. This is a logical first step as numerous methods exist for the formation of this bond, particularly when the aromatic ring is activated. This disconnection leads to two key fragments: an electrophilic aryl precursor and a sulfur nucleophile synthon.

The aryl precursor is a 4-bromo-2-nitrobenzene moiety with a suitable leaving group at the C1 position. The nitro group at the C2 position strongly activates the ring for nucleophilic attack, making this a favorable disconnection. The sulfur synthon is typically a simple inorganic sulfide (B99878), such as a hydrosulfide (B80085) ion (SH⁻).

Based on the retrosynthetic analysis, the most practical electrophilic precursors are halogenated 4-bromo-2-nitrobenzenes. Feasible starting materials include:

1,4-Dibromo-2-nitrobenzene (B110544) : This compound serves as an excellent precursor where one bromine atom acts as the leaving group for the incoming thiol. It is a commercially available crystalline powder. thermofisher.comfishersci.secymitquimica.comtcichemicals.com

4-Bromo-1-chloro-2-nitrobenzene : Similar to the dibromo analog, the chlorine atom serves as the leaving group. The choice between a chloro or bromo leaving group can sometimes influence reaction rates and conditions.

4-Bromo-2-nitroaniline (B116644) : This precursor allows for an alternative route via a diazonium salt. The amino group can be converted into a diazonium group, which is an excellent leaving group and can be displaced by a sulfur nucleophile. chemicalbook.comprepchem.comchegg.com

These starting materials are themselves synthesized through electrophilic aromatic substitution reactions on simpler benzene (B151609) derivatives. libretexts.org

Analysis of Key Disconnections and Target Fragment Derivations

Direct Synthesis Approaches to this compound

The direct synthesis of the target molecule primarily relies on the introduction of a thiol group onto a pre-functionalized benzene ring.

Thiolation is the process of introducing a thiol (-SH) group. In the context of this compound, this is most efficiently achieved on an activated aromatic system.

The most prevalent method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective due to the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex). byjus.commasterorganicchemistry.comlibretexts.org

The nitro group, being ortho to the leaving group (typically a halogen at C1), strongly activates the ring towards nucleophilic attack. byjus.commasterorganicchemistry.com The reaction involves the attack of a sulfur nucleophile, such as sodium hydrosulfide (NaSH), on the carbon atom bearing the leaving group. This proceeds via a two-step addition-elimination mechanism. libretexts.org

A typical procedure involves reacting 1,4-dibromo-2-nitrobenzene with a sulfur source like sodium hydrosulfide or thiourea (B124793) followed by hydrolysis. The reaction is generally carried out in a polar solvent, such as ethanol (B145695) or dimethylformamide (DMF), which can facilitate the dissolution of the reagents and stabilize the charged intermediate. While specific yields for this exact transformation are not widely published in comparative detail, the SNAr reaction on nitro-activated aryl halides is known to be efficient. libretexts.org

Table 1: Representative SNAr Thiolation Reaction

| Starting Material | Reagent | Solvent | Product |

|---|

An alternative to the direct SNAr displacement on a halobenzene is the use of a diazonium salt. This route begins with 4-bromo-2-nitroaniline.

The synthesis proceeds via the following steps:

Diazotization : 4-bromo-2-nitroaniline is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, like hydrobromic acid (HBr), at low temperatures (typically 0-5 °C). chemicalbook.com This converts the amino group into a diazonium salt (4-bromo-2-nitrophenyldiazonium bromide).

Sandmeyer-type Reaction : The resulting diazonium salt is then reacted with a sulfur nucleophile. A common method involves reaction with potassium ethyl xanthate, followed by alkaline hydrolysis to yield the target thiol.

This pathway, while potentially longer, is a classic and reliable method for introducing a variety of functional groups, including thiols, onto an aromatic ring. The choice of this method often depends on the availability and cost of the respective starting materials, 4-bromo-2-nitroaniline versus 1,4-dihalo-2-nitrobenzene.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) for Thiol Group Introduction

Regioselective Functionalization of Precursors

The precise placement of functional groups on the aromatic ring is critical for the successful synthesis of this compound. This requires carefully controlled halogenation and nitration reactions.

Controlled Halogenation Protocols

Achieving regioselective halogenation is a key challenge in aromatic chemistry. researchgate.net For precursors to this compound, introducing a bromine atom at a specific position relative to other substituents dictates the outcome of the synthesis. Palladium-catalyzed methods have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants. organic-chemistry.org These methods can provide products that are complementary to those from traditional electrophilic aromatic substitution reactions. organic-chemistry.org The control in these reactions is often directed by the existing functional groups on the aromatic ring, which can influence the position of the incoming halogen. researchgate.netrsc.org For instance, the bromination of acetanilide (B955), a precursor step in some multi-step syntheses, can be controlled to favor the para-position. chegg.com

Enzymatic halogenation offers a green alternative for regioselective synthesis, using flavin-dependent halogenases to halogenate specific sites on organic molecules under mild conditions. researchgate.net Vanadium-dependent haloperoxidases have also been identified and used for regioselective halogenation in chemoenzymatic synthesis. nih.gov

Selective Nitration Procedures

Selective nitration is crucial for introducing the nitro group at the desired position. The directing effects of the substituents already present on the benzene ring determine the regioselectivity of the nitration. For example, in the synthesis of 4-bromo-2-nitroaniline from aniline (B41778), the amino group is first acetylated to form acetanilide. chegg.com The acetamido group directs the subsequent bromination to the para position. The resulting p-bromoacetanilide is then nitrated. chegg.com The acetamido group is an ortho-, para-director, and the bromine is also an ortho-, para-director. The nitration occurs ortho to the stronger activating acetamido group and meta to the deactivating bromo group, yielding 4-bromo-2-nitroacetanilide. prepchem.com Subsequent hydrolysis removes the acetyl group to give the final product. chegg.comprepchem.com

The conditions for nitration, such as the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and reaction temperature, must be carefully controlled to prevent the formation of unwanted isomers or polynitrated byproducts. thieme-connect.comscielo.br

Convergent and Linear Synthesis Strategies

The synthesis of this compound can be approached through both linear and convergent strategies, each with its own advantages and disadvantages.

Multi-step Synthetic Sequences from Simpler Aromatic Compounds

A common linear approach starts with a simple, readily available aromatic compound like aniline or benzene. youtube.comlibretexts.org A typical multi-step synthesis starting from aniline involves:

Acetylation: Aniline is acetylated to protect the amino group and to control the regioselectivity of subsequent steps. chegg.com

Bromination: The resulting acetanilide undergoes electrophilic bromination, primarily at the para position. chegg.com

Nitration: The p-bromoacetanilide is nitrated, with the nitro group being introduced at the position ortho to the acetamido group. prepchem.com

Hydrolysis: The 4-bromo-2-nitroacetanilide is hydrolyzed to yield 4-bromo-2-nitroaniline. chegg.comprepchem.com

Diazotization and Thiolation: The 4-bromo-2-nitroaniline is then converted to the corresponding diazonium salt, which can subsequently be transformed into the target thiol. lkouniv.ac.in However, direct conversion of diazonium salts to thiols can be challenging. wikipedia.org

An alternative starting point is 4-bromothiophenol, which can be nitrated. wikipedia.orgsigmaaldrich.com However, controlling the regioselectivity of this direct nitration can be difficult. Another route involves starting with 4-bromo-2-nitrotoluene, which can be synthesized from 4-methyl-3-nitroaniline (B15663) via a Sandmeyer reaction. chemicalbook.com

The choice of pathway often depends on the desired yield and purity, as some routes may produce mixtures of isomers that require separation. youtube.com

Catalyst-Mediated C-S Bond Formation (e.g., metal-free reactions)

The formation of the carbon-sulfur (C-S) bond is a key step in many synthetic routes to this compound. While traditional methods exist, recent advancements have focused on catalyst-mediated approaches for improved efficiency and selectivity.

Copper-catalyzed C-S cross-coupling reactions are widely used for the synthesis of aryl sulfides. uu.nlasianpubs.org These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. uu.nlresearchgate.net Ligand-free copper iodide (CuI) has been shown to be an effective catalyst for the coupling of aryl iodides with thiophenols. uu.nl The development of solid, ligand-free catalysts, such as those derived from Cu-Fe hydrotalcite, offers advantages in terms of ease of separation and reusability. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for C-S bond formation under mild conditions. beilstein-journals.org These methods can involve metal complexes or organic dyes as photocatalysts to generate reactive radical intermediates. beilstein-journals.org Metal-free approaches, using catalysts like Eosin Y or benzophenone, are particularly attractive as they avoid potential metal contamination of the final product. beilstein-journals.org

Methodological Innovations in Synthesis Scale-up and Efficiency

Scaling up the synthesis of fine chemicals like this compound from the laboratory to an industrial scale presents several challenges, including reaction efficiency, safety, and cost-effectiveness. Innovations in synthetic methodologies are crucial to address these issues.

For reactions involving hazardous reagents or intermediates, such as diazotization, flow chemistry offers a safer alternative to batch processing. researchgate.net Continuous flow reactors can improve heat and mass transfer, allow for precise control of reaction parameters, and minimize the volume of hazardous materials at any given time. researchgate.net

The development of robust and reusable catalysts is another key area of innovation. Heterogeneous catalysts that can be easily separated from the reaction mixture by filtration simplify product purification and reduce waste. researchgate.net Optimizing reaction conditions, such as solvent and base selection, can also significantly impact yield and efficiency. researchgate.net For example, in C-S coupling reactions, polar aprotic solvents like DMF are often effective. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Nitrobenzene 1 Thiol

Reactivity of the Thiol (-SH) Functional Group

The thiol group is a versatile functional group known for its nucleophilic nature and its ability to participate in redox reactions.

Nucleophilic Character and Thioetherification Reactions

The sulfur atom of the thiol group in 4-bromo-2-nitrobenzene-1-thiol possesses lone pairs of electrons, rendering it nucleophilic. This allows it to readily participate in nucleophilic substitution reactions, particularly thioetherification. In these reactions, the thiol, often in its deprotonated thiolate form, attacks an electrophilic carbon atom, displacing a leaving group to form a thioether (C-S-C) bond. For instance, it can react with alkyl halides to form the corresponding thioethers. The presence of the electron-withdrawing nitro group can enhance the acidity of the thiol proton, facilitating the formation of the more nucleophilic thiolate anion.

The general scheme for a thioetherification reaction is as follows: RS-H + R'-X → RS-R' + H-X Where R is the 4-bromo-2-nitrophenyl group, and R'-X is an alkyl halide.

Thioetherification has been demonstrated in related molecules, such as the reaction of 4-bromo-4-mercaptobiphenyl with Au(111) surfaces, which leads to the formation of thioether polymers through a C-S coupling reaction after thermal activation. acs.org This highlights the potential of the thiol group in this compound to undergo similar coupling reactions to form larger molecular structures.

Disulfide Formation and Redox Behavior

Thiols are susceptible to oxidation, and a common transformation is the formation of a disulfide bond (S-S). This redox reaction involves the coupling of two thiol molecules, with the removal of two hydrogen atoms. libretexts.org The oxidation of thiols to disulfides can be achieved using a variety of oxidizing agents. nih.govtue.nl The interconversion between the thiol (reduced form) and the disulfide (oxidized form) is a key aspect of their chemistry. libretexts.org

The oxidation of this compound would result in the formation of bis(4-bromo-2-nitrophenyl) disulfide. This process is a two-step reaction that can proceed through one- or two-electron redox pathways, depending on the oxidant used. nih.gov Potentiometric studies on the oxidation of various thiophenols, including p-nitrothiophenol, using chloramine-T have shown that the oxidation to disulfides can be a stepwise process.

| Reactant | Product | Type of Reaction |

| This compound (2 molecules) | Bis(4-bromo-2-nitrophenyl) disulfide | Oxidation |

Interactions with Electrophiles Beyond Alkyl Halides

The nucleophilic thiol group can react with a range of electrophiles other than alkyl halides. For example, it can add to activated alkenes or alkynes in Michael-type addition reactions. It can also react with acyl halides or anhydrides to form thioesters. The reactivity towards these electrophiles is influenced by the electronic environment of the thiol group. The electron-withdrawing nitro group in the ortho position increases the electrophilicity of the thiol group, potentially influencing its reactivity in such transformations.

Reactivity of the Nitro (-NO₂) Functional Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo chemical transformations.

Reductive Transformations to Amine Functionality

The nitro group is readily reduced to an amino (-NH₂) group under various conditions. masterorganicchemistry.com This transformation is of significant synthetic importance as it converts an electron-withdrawing group into an electron-donating group, thereby altering the chemical properties of the molecule. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum, often with hydrogen gas. masterorganicchemistry.comgoogle.comnih.gov Chemical reducing agents such as tin (Sn) or iron (Fe) in the presence of acid (e.g., HCl) are also effective. masterorganicchemistry.com

The reduction of this compound would yield 2-amino-4-bromobenzenethiol (B31654). chemicalbook.com This transformation is a key step in the synthesis of various biologically active compounds and functional materials. For example, the reduction of related nitro compounds is a crucial step in the synthesis of pharmaceuticals like benzocaine (B179285) and procainamide. nih.gov

| Starting Material | Product | Reagents |

| This compound | 2-Amino-4-bromobenzenethiol | H₂, Pd/C or Sn/HCl |

Impact on Aromatic Ring Electrophilicity and Directing Effects

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) reactions. vedantu.comyoutube.comlibretexts.orgmasterorganicchemistry.com It withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. vedantu.comyoutube.com This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group due to resonance delocalization of the positive charge. vedantu.comlibretexts.org

As a result, the nitro group is a meta-director in EAS. vedantu.comyoutube.comlibretexts.orgpearson.comwizeprep.com This means that incoming electrophiles will preferentially attack the meta position, which is less deactivated than the ortho and para positions. vedantu.com In the case of this compound, the directing effects of the bromo, nitro, and thiol groups would need to be considered collectively to predict the outcome of an EAS reaction. Halogens like bromine are generally ortho, para-directors, although they are deactivating. libretexts.org The interplay between these groups would determine the regioselectivity of any further substitution on the aromatic ring. libretexts.org

Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring. masterorganicchemistry.comstackexchange.comlibretexts.org The presence of the nitro group, particularly at the ortho or para position to a leaving group (like the bromine atom), stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. libretexts.org

| Functional Group | Electronic Effect | Directing Effect in EAS |

| -NO₂ | Strong electron-withdrawing | Meta |

| -Br | Weak electron-withdrawing, electron-donating via resonance | Ortho, Para |

| -SH | Weakly activating, electron-donating | Ortho, Para |

Reactivity of the Aryl Bromide (-Br) Functional Group

The aryl bromide functional group in this compound is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the other substituents on the aromatic ring, namely the nitro (-NO₂) and thiol (-SH) groups.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine-Substituted Carbon

The presence of a strongly electron-withdrawing nitro group positioned ortho and para to the bromine atom makes the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack. This electronic arrangement activates the molecule for Nucleophilic Aromatic Substitution (SNAr) reactions. byjus.compressbooks.pubmasterorganicchemistry.com The SNAr mechanism is typically a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the bromide leaving group, which restores the aromaticity of the ring. pressbooks.pubresearchgate.net

The rate of SNAr reactions is greatly enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com In this compound, the nitro group at the ortho position to the site of substitution provides powerful resonance stabilization. byjus.compressbooks.pub Consequently, this compound can react with various nucleophiles, such as amines, alkoxides, and thiolates, to displace the bromide ion. byjus.comchemrxiv.org For instance, reactions with thiols can lead to the formation of diaryl sulfides. researchgate.net The efficiency of these reactions often depends on the strength of the nucleophile and the reaction conditions, which can be performed under mild, aqueous conditions using polymeric additives or under stronger basic conditions. chemrxiv.orgd-nb.info

It is crucial that the electron-withdrawing group is positioned ortho or para to the leaving group for significant rate enhancement. byjus.compressbooks.pubmasterorganicchemistry.com The meta-position offers no resonance stabilization for the carbanionic intermediate, rendering the reaction much slower. masterorganicchemistry.com

Cross-Coupling Reactions and Their Scope (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The carbon-bromine bond in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. The reaction generally requires a palladium catalyst and a base. While the electron-withdrawing nitro group can facilitate the oxidative addition step, the presence of an unprotected thiol group can sometimes complicate catalysis by binding to the palladium center. However, Suzuki-Miyaura reactions have been successfully performed on a wide range of substrates, including those with nitrogen-rich heterocycles, by careful selection of catalysts, ligands (like XPhos), and reaction conditions. nih.govrsc.orgnih.gov Derivatives of 4-nitrobromobenzene have been used in Suzuki-Miyaura couplings to synthesize a variety of complex molecules. acs.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create aryl alkynes. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govacs.org Aryl bromides activated by electron-withdrawing groups, such as 4-bromonitrobenzene, have shown good reactivity in Sonogashira couplings. nih.govscielo.org.mx The reaction conditions, including the choice of solvent and catalyst system, can be optimized to achieve high yields, even for sterically challenging substrates. acs.orgscielo.org.mx

Heck Coupling: While less commonly cited for this specific substrate, the Heck reaction, which couples aryl halides with alkenes, is another potential transformation. The principles of palladium-catalyzed cross-coupling would similarly apply.

The scope of these reactions allows for the introduction of a diverse array of functional groups at the C4 position, as demonstrated by the successful coupling of various aryl halides with different partners.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) | Biaryls, Aryl-alkenes |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl Alkynes |

| Heck | Alkene | Pd Catalyst, Base | Aryl Alkenes |

Exploration of Bromine as a Leaving Group in Novel Transformations

Beyond standard SNAr and cross-coupling reactions, the bromine atom on the this compound scaffold can participate in other transformations. For example, the C-Br bond can be targeted for reductive cleavage or involved in the formation of organometallic reagents. While specific examples for this compound are not extensively documented in the provided results, analogous structures like 4-bromonitrobenzene derivatives are used in a variety of synthetic strategies. acs.orgresearchgate.net These include Chan-Lam coupling for C-S bond formation and other metal-free aryl sulfide (B99878) syntheses. lookchem.com The C-Br bond is also a precursor for bromo-lithium exchange, which can then be used in subsequent reactions. nih.gov

Interplay of Substituent Effects on Overall Reactivity

The reactivity of this compound is not merely the sum of its individual functional groups but a result of their complex electronic and steric interplay.

Synergistic and Antagonistic Electronic Effects

The three substituents—nitro, bromo, and thiol—exert both inductive and resonance effects that can either reinforce (synergistic) or oppose (antagonistic) each other. msu.edulibretexts.orgmsu.edu

Nitro Group (-NO₂): Strongly electron-withdrawing by both induction (-I) and resonance (-M). It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, especially at the ortho and para positions. msu.edulibretexts.orglibretexts.org

Bromo Group (-Br): Electron-withdrawing by induction (-I) but electron-donating by resonance (+M) due to its lone pairs. msu.edulibretexts.org Its inductive effect generally dominates, making it a deactivating group for electrophilic substitution. msu.edu

Thiol Group (-SH): Similar to a hydroxyl group, it is considered to be inductively withdrawing (-I) but can be resonance donating (+M).

Synergistic Effects:

For Nucleophilic Aromatic Substitution (SNAr) at the C4 position, the -I and -M effects of the nitro group work in concert with the -I effect of the bromine atom to increase the electrophilicity of the C-Br carbon. The nitro group's ability to stabilize the resulting negative charge through resonance is the dominant activating factor. pressbooks.pubmasterorganicchemistry.com

Antagonistic Effects:

| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Electrophilic Substitution |

| -NO₂ | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating, Meta-directing |

| -Br | Withdrawing | Donating | Deactivating, Ortho, Para-directing |

| -SH | Withdrawing | Donating | Activating, Ortho, Para-directing |

Steric Hindrance and Conformational Influences

Steric Hindrance: The ortho relationship between the bulky nitro group and the thiol group can introduce steric strain. scite.aiscielo.brscispace.com This can influence the planarity of the nitro group with the benzene ring, potentially reducing its resonance effect slightly. More significantly, the groups flanking the C-Br bond (C3-H and C5-H) and the thiol group (C3-H) can sterically hinder the approach of large reagents to those sites. unacademy.com In reactions where multiple sites are electronically favored, substitution will often occur at the less sterically hindered position. msu.eduopenstax.org Studies on similarly substituted thiophenols show that increasing the steric bulk of the ortho-substituent can significantly impact reactivity and reaction conditions. scielo.brscispace.com

Conformational Influences: Research on the related compound 2-nitrothiophenol (B1584256) suggests that it exists as two conformers, with the S-H bond oriented either cis or trans to the nitro group. cdnsciencepub.comcdnsciencepub.com The trans conformer is slightly more stable, indicating that any intramolecular hydrogen bond between the thiol and the nitro group is very weak, unlike in 2-nitrophenol. cdnsciencepub.comcdnsciencepub.com This conformational preference could influence the accessibility of the thiol proton and its participation in reactions.

Derivatization and Advanced Functionalization Strategies for 4 Bromo 2 Nitrobenzene 1 Thiol

Covalent Modifications at the Thiol Moiety

The thiol group is a versatile handle for introducing a variety of functionalities through covalent modification. Its nucleophilic nature allows for reactions such as alkylation, oxidation, and cyclization, leading to the synthesis of diverse sulfur-containing compounds.

Synthesis of Diverse Thioethers and Sulfides

The synthesis of thioethers (sulfides) from 4-bromo-2-nitrobenzene-1-thiol is a fundamental transformation that leverages the nucleophilicity of the thiol group. This is typically achieved through S-alkylation reactions. In this process, the thiol is first deprotonated by a suitable base to form the more nucleophilic thiolate anion, which then reacts with an alkylating agent, such as an alkyl halide, via a nucleophilic substitution (SN2) mechanism.

The general reaction involves treating the thiol with a base like sodium hydride (NaH) or a carbonate base, followed by the addition of an alkyl halide (R-X, where X = Cl, Br, I). The electron-withdrawing nature of the ortho-nitro group increases the acidity of the thiol proton, facilitating its deprotonation. However, the nucleophilicity of the resulting thiolate can be somewhat diminished by the same electron-withdrawing effects. thieme-connect.comthieme-connect.com For instance, studies on similar structures show that 4-nitrobenzenethiol has lower nucleophilicity compared to analogues with electron-donating groups. thieme-connect.comthieme-connect.com

The bromomethyl group is a particularly effective alkylating agent for thiols. This strategy can be used to introduce a wide variety of alkyl and functionalized chains onto the sulfur atom of this compound, providing access to a broad library of thioether derivatives.

Table 1: Representative S-Alkylation Reactions for Thioether Synthesis

| Alkylating Agent | Product | Reaction Type | Potential Conditions |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 4-Bromo-1-(methylthio)-2-nitrobenzene | S-Alkylation (SN2) | K₂CO₃, Acetone, rt |

| Benzyl Bromide (BnBr) | 1-(Benzylthio)-4-bromo-2-nitrobenzene | S-Alkylation (SN2) | NaH, THF, 0 °C to rt |

| 2-Bromoethanol | 2-((4-Bromo-2-nitrophenyl)thio)ethan-1-ol | S-Alkylation (SN2) | NaOH, H₂O/Ethanol (B145695), rt |

Preparation of Sulfonamides, Sulfonates, and Sulfonyl Halides

The oxidation of the thiol moiety provides a gateway to higher oxidation state sulfur compounds, including sulfonyl halides, sulfonates, and sulfonamides, which are prominent functional groups in pharmaceuticals. nih.gov

The synthesis of sulfonyl halides , particularly sulfonyl chlorides, is a key intermediate step. This transformation can be achieved through oxidative chlorination of the thiol. A common method involves treating the thiol with chlorine in the presence of an acid. nih.gov More modern and milder methods utilize reagents like sodium chlorite (B76162) (NaClO₂) and hydrochloric acid, which offer a greener and more worker-friendly approach. ucl.ac.uk

Once the sulfonyl chloride (4-bromo-2-nitrobenzene-1-sulfonyl chloride) is prepared, it can be readily converted into sulfonamides and sulfonates .

Sulfonamides are synthesized by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction is robust and allows for the introduction of a wide variety of amine-containing fragments. smolecule.comarkat-usa.org

Sulfonates are prepared by reacting the sulfonyl chloride with an alcohol in the presence of a base like pyridine.

A more direct, one-step method for synthesizing sulfonamides from thiols and nitro compounds has also been developed, utilizing photoexcitation to drive the reaction without the need for a photocatalyst. acs.org This approach involves the direct coupling of a nitroarene with a thiol under UV or blue LED light, where the excited state of the nitro compound acts as an oxidant. acs.org

Table 2: Synthetic Pathways to Sulfonamides and Related Derivatives

| Target Compound | Intermediate | Key Reagents | Reaction Type |

|---|---|---|---|

| Sulfonyl Chloride | N/A | NaClO₂, HCl | Oxidative Chlorosulfonation |

| Sulfonamide | Sulfonyl Chloride | R¹R²NH, Base (e.g., Pyridine) | Nucleophilic Substitution |

| Sulfonate Ester | Sulfonyl Chloride | R-OH, Base (e.g., Pyridine) | Nucleophilic Substitution |

Introduction of Heterocyclic Rings via Thiol Cyclization (e.g., benzothiazoles, thiadiazoles)

The thiol group is a crucial precursor for the synthesis of various sulfur-containing heterocyclic rings.

Benzothiazoles: The most common route to benzothiazoles involves the condensation of a 2-aminobenzenethiol with various electrophiles like aldehydes, ketones, or carboxylic acids. mdpi.com Therefore, for this compound, this pathway first requires the reduction of the nitro group to an amine, yielding 2-amino-4-bromobenzenethiol (B31654) (discussed in section 4.2.1). This intermediate can then be cyclized. For example, reaction with an aldehyde in the presence of an oxidizing agent or catalyst yields a 2-substituted-6-bromobenzothiazole. mdpi.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) rings can be achieved by first converting the thiol into a suitable open-chain precursor. For example, the thiol can be transformed into a thiosemicarbazide (B42300) derivative. This intermediate can then undergo cyclization with reagents like carbon disulfide under basic conditions to form a 1,3,4-thiadiazole-2-thiol (B7761032) ring system. google.com Another approach involves the reaction of 4-amino-5-mercapto-s-triazoles with carboxylic acids, which can also lead to fused triazolo-thiadiazole systems. clockss.org

Transformations of the Aromatic Ring Substituents

The nitro and bromo substituents on the aromatic ring are key sites for functionalization, enabling the synthesis of a wide range of derivatives through reduction and cross-coupling reactions.

Functionalization at the Aryl Bromide Position via Cross-Coupling

The carbon-bromine bond in this compound is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions significantly expand the molecular complexity achievable from this starting material.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is known for its mild conditions and high functional group tolerance. tandfonline.comrsc.org The reaction of 1-bromo-4-nitrobenzene (B128438) with arylboronic acids has been shown to proceed efficiently. rsc.org

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. This allows for the synthesis of complex diarylamines or alkylarylamines. The reaction has been successfully applied to bromo-nitrobenzene derivatives. nih.gov

Stille Coupling: This reaction involves coupling with an organotin reagent. While effective, the toxicity of the tin byproducts has made it less popular than the Suzuki coupling. rsc.org

A significant challenge in applying these reactions to this compound is the potential for the thiol group to poison the palladium catalyst by forming strong Pd-S bonds. To overcome this, a common strategy is to protect the thiol group before performing the cross-coupling reaction. The thiol can be converted to a more stable thioether or thioester, which is less likely to interfere with the catalyst. jove.com After the cross-coupling is complete, the protecting group can be removed to regenerate the free thiol if desired.

Table 4: Cross-Coupling Reactions at the Aryl Bromide Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Thiol Protection |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl | Pd(OAc)₂, XPhos, K₂CO₃ | Recommended |

| Buchwald-Hartwig | R¹R²NH | Aryl-Nitrogen | Pd₂(dba)₃, BINAP, NaOtBu | Recommended |

| Stille | R-Sn(Bu)₃ | Aryl-Aryl | Pd(PPh₃)₄ | Recommended |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | PdCl₂(PPh₃)₂, CuI, Et₃N | Recommended |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton, Carbon-13, and Heteronuclear NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for organic structure determination. For 4-Bromo-2-nitrobenzene-1-thiol, the aromatic region of both spectra is of particular interest.

In the ¹H NMR spectrum, three distinct signals are expected for the aromatic protons due to the substitution pattern. The proton adjacent to the thiol group and in between the bromo and nitro groups would exhibit unique chemical shifts influenced by the electronic effects of these substituents. The thiol proton (-SH) itself would appear as a singlet, though its position can be variable and it may undergo exchange with deuterated solvents.

In the ¹³C NMR spectrum, six distinct signals are anticipated for the benzene (B151609) ring carbons, as the substitution renders them all chemically inequivalent. The carbons directly attached to the electron-withdrawing nitro group, the bromine atom, and the sulfur atom (C-NO₂, C-Br, C-S) can be identified by their characteristic chemical shifts. While specific experimental data for this compound is not widely published, data from analogous compounds such as 1-Bromo-2-nitrobenzene provides insight into the expected chemical shifts. Current time information in Bangalore, IN. For instance, in 1-Bromo-2-nitrobenzene, the aromatic protons appear in a range from δ 7.40 to 7.87 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Compounds

| Compound Name | Nucleus | Chemical Shift (ppm) and Multiplicity | Solvent |

|---|---|---|---|

| 1-Bromo-2-nitrobenzene | ¹H | 7.87-7.70 (m), 7.53-7.37 (m) | CDCl₃ |

| 1-Bromo-2-nitrobenzene | ¹³C | 150.1, 134.1, 133.0, 128.0, 124.6, 122.0 | Not specified |

| 4-Bromonitrobenzene | ¹H | Not specified | Not specified |

| 1-(5-Bromo-2-nitrophenyl)ethan-1-one | ¹H | 8.12 (d), 7.81 (dd), 7.65 (d), 4.3 (s) | CDCl₃ |

Note: The data presented is for structurally related compounds and serves to illustrate the typical chemical shift ranges.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks connecting the three adjacent protons on the aromatic ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbons bearing the bromo, nitro, and thiol groups, by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In this molecule, NOESY could help confirm the substitution pattern by showing spatial proximity between the proton at position 3 and the thiol proton, for example.

These techniques, used in concert, provide a definitive map of the molecule's atomic connectivity.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and are highly effective for identifying the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum reveals the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the nitro (NO₂), thiol (S-H), and bromo-substituted aromatic ring.

-NO₂ Group: Strong, distinct bands for asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretching vibrations are hallmarks of the nitro group.

-SH Group: A weak absorption band for the S-H stretch is typically observed in the range of 2550-2600 cm⁻¹. Its weakness can sometimes make it difficult to identify.

C-Br Group: The C-Br stretching vibration appears in the fingerprint region, usually between 600 and 500 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are found above 3000 cm⁻¹, while C=C ring stretching absorptions occur in the 1600-1450 cm⁻¹ region.

Data from related structures, such as 2-(5-Bromo-2-nitrophenyl) oxirane, show characteristic peaks for the nitro group (1524 cm⁻¹) and the aromatic system (1605 cm⁻¹).

Table 2: Expected and Observed FT-IR Frequencies for Key Functional Groups

| Functional Group | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in an Analog |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Not specified |

| Thiol S-H Stretch | 2600-2550 | Not specified |

| Nitro (NO₂) Asymmetric Stretch | 1560-1520 | 1524 |

| Nitro (NO₂) Symmetric Stretch | 1385-1345 | Not specified |

| Aromatic C=C Stretch | 1600-1450 | 1605 |

Note: Observed frequencies are from the analog 2-(5-Bromo-2-nitrophenyl) oxirane.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds.

For this compound, the symmetric stretch of the nitro group (~1350 cm⁻¹) would be expected to produce a strong Raman signal. Aromatic ring breathing and deformation modes are also typically strong in Raman spectra. Conversely, the polar S-H bond, which is weak in the IR spectrum, is also generally weak in the Raman spectrum. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a molecule's elemental formula.

For this compound (C₆H₄BrNO₂S), the calculated monoisotopic mass is 232.91461 Da. A key feature in the mass spectrum would be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1, which is a definitive indicator of the presence of a single bromine atom.

Upon ionization, the molecular ion can undergo fragmentation, providing further structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (-NO₂, 46 Da) or the thiol radical (-SH, 33 Da). Analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted Monoisotopic Mass (Da) | Notes |

|---|---|---|---|

| [M(⁷⁹Br)]⁺ | C₆H₄⁷⁹BrNO₂S | 232.9146 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)]⁺ | C₆H₄⁸¹BrNO₂S | 234.9126 | Molecular ion with ⁸¹Br (M+2 peak) |

Accurate Mass Determination and Isotopic Pattern Analysis

Mass spectrometry is a critical tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₆H₄BrNO₂S), high-resolution mass spectrometry (HRMS) provides the accurate mass, while the presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a distinct isotopic pattern that serves as a definitive confirmation of its presence in the molecule.

Predicted computational data indicates a monoisotopic mass of 232.91461 Da for this compound. uni.luguidechem.com This value is crucial for distinguishing it from other compounds with the same nominal mass. Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, offer another layer of characterization. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 233.92189 | 130.0 |

| [M+Na]⁺ | 255.90383 | 142.6 |

| [M-H]⁻ | 231.90733 | 137.3 |

| [M+NH₄]⁺ | 250.94843 | 151.7 |

| [M+K]⁺ | 271.87777 | 127.5 |

This table presents the predicted m/z values and collision cross-sections (CCS) for various adducts of this compound. Data sourced from computational predictions. uni.lu

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected ion and analyze the resulting product ions, providing valuable information about the molecule's structure and connectivity. The fragmentation pattern of a protonated molecule ([M+H]⁺) of this compound would be expected to show characteristic losses, such as the loss of the nitro group (NO₂) or hydrobromic acid (HBr), which would help confirm the arrangement of the substituents on the benzene ring. However, specific experimental tandem mass spectrometry studies detailing the fragmentation pathways for this compound are not prominently available in the reviewed scientific literature.

X-ray Crystallography for Precise Molecular and Supramolecular Structure

X-ray crystallography provides unparalleled, definitive insight into the three-dimensional structure of a molecule in the solid state, including its conformation and how it packs into a crystal lattice. This technique would be essential for unequivocally determining the precise molecular geometry of this compound.

Despite its importance, a search of the current scientific literature and crystallographic databases did not yield a solved single-crystal X-ray structure for this compound. Therefore, a detailed experimental analysis of its specific structural parameters is not possible at this time.

Without experimental X-ray crystallography data, a definitive analysis of the bond lengths, bond angles, and torsion angles for this compound cannot be provided. Theoretical calculations could offer predictions for these parameters, but they would await experimental verification.

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π–π stacking. chimia.chmdpi.com The thiol (-SH) group could act as a hydrogen bond donor, while the nitro group (NO₂) could act as an acceptor. mdpi.comrsc.org Additionally, the bromine atom could participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. rsc.orgacs.orgacs.org However, in the absence of a crystal structure for this compound, the specific intermolecular interactions and crystal packing motifs remain undetermined.

Bond Lengths, Bond Angles, and Torsion Angle Analysis

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. The presence of the nitrobenzene (B124822) core, a known chromophore, along with the bromo and thiol substituents, suggests that this compound will absorb light in the UV-Vis region. Aromatic nitro compounds typically exhibit characteristic absorption bands. researchgate.net However, specific experimental data detailing the absorption maxima (λmax), molar absorptivity (ε), and other photophysical properties such as fluorescence or phosphorescence for this compound are not available in the surveyed literature.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Nitrobenzene 1 Thiol

Density Functional Theory (DFT) Based Investigations

DFT has become a important tool in the computational study of molecules like 4-Bromo-2-nitrobenzene-1-thiol, providing a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Theoretical calculations are essential for determining the most stable three-dimensional structure of a molecule. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For aromatic compounds, the planarity of the phenyl ring and the orientation of substituent groups are of particular interest.

In the case of substituted nitrobenzenes, DFT calculations, often using the B3LYP functional with various basis sets, are employed to find the most energetically favorable conformer. The orientation of the nitro (NO2) and thiol (SH) groups relative to the benzene (B151609) ring and the bromine atom is determined by scanning the potential energy surface through the rotation of relevant dihedral angles. The presence of intramolecular hydrogen bonding, for instance between the thiol hydrogen and an oxygen atom of the nitro group, can significantly influence the conformational stability.

Table 1: Predicted Structural Parameters for a Substituted Benzene Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.90 | ||

| C-S | 1.78 | ||

| C-N | 1.47 | ||

| N-O | 1.23 | ||

| C-C-Br | 120 | ||

| C-C-S | 122 | ||

| C-C-N | 118 | ||

| O-N-O | 124 | ||

| C-C-C-C | 0 |

Electronic Structure Descriptors (e.g., HOMO, LUMO, Energy Gap, Chemical Hardness)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. science.gov These frontier molecular orbitals are instrumental in predicting how the molecule will interact in chemical reactions. researchgate.net

From the HOMO-LUMO energy gap, other quantum chemical descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω) can be calculated. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution.

Table 2: Calculated Electronic Properties for a Related Nitroaromatic Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.6 |

| Energy Gap (ΔE) | 3.9 |

| Chemical Hardness (η) | 1.95 |

| Chemical Potential (μ) | -4.55 |

| Electrophilicity Index (ω) | 5.33 |

Vibrational Spectra Prediction and Assignment

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for assigning the experimentally observed vibrational bands to specific molecular motions. The calculations can help to identify the characteristic stretching and bending vibrations of the functional groups present in this compound, such as the N-O stretching of the nitro group, the S-H stretching of the thiol group, and the C-Br stretching. For substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the NO2 group are typically observed in specific regions of the IR spectrum. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | ~1550 |

| NO₂ | Symmetric Stretch | ~1347 |

| S-H | Stretch | ~2550 |

| C-Br | Stretch | ~600 |

| Aromatic C-H | Stretch | ~3100 |

Note: These are typical ranges for the indicated functional groups and not specific calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP surface indicates regions of positive and negative electrostatic potential. Electrophilic attack is likely to occur at sites with negative potential (electron-rich regions), while nucleophilic attack is favored at sites with positive potential (electron-poor regions).

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thiol group, making them susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the thiol group.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the electron density distribution. It can be used to characterize the nature of chemical bonds, including weak non-covalent interactions, by analyzing the topological properties of the electron density at bond critical points.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify transition states, calculate activation energies, and determine the most likely mechanism for a given transformation.

For this compound, computational studies could be used to investigate various reactions, such as nucleophilic aromatic substitution, oxidation of the thiol group, or reduction of the nitro group. For instance, in the context of cross-coupling reactions, computational modeling can help predict the most favorable reaction conditions and regioselectivity.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

The exploration of a chemical reaction's potential energy surface is fundamental to understanding its mechanism. Key to this is the localization of transition states (TS), which are the highest energy points along the reaction pathway, and the mapping of the Intrinsic Reaction Coordinate (IRC) to confirm that these transition states connect the reactants and products.

For reactions involving substituted nitrobenzenes, such as nucleophilic aromatic substitution (SNAr), computational studies are crucial. In a related study on the catalytic coupling of 4-nitrobenzenethiol on a silver cluster, density functional theory (DFT) calculations were employed to optimize the geometries of reactants, intermediates, transition states, and products. The transition states and intermediates were confirmed through vibration analysis and IRC calculations, which trace the reaction pathway from the transition state down to the reactants and products, ensuring the located TS is the correct one for the reaction under investigation. nih.gov

Similarly, in studies of SNAr reactions of fluoroarenes, IRC calculations have demonstrated a single energy barrier for the transition state between a pre-reaction complex and the product, indicating a concerted mechanism without the formation of a stable Meisenheimer intermediate. nih.gov For reactions involving this compound, a similar approach would be necessary to elucidate the precise mechanism, for instance, in its reactions with various nucleophiles. The localization of a transition state and subsequent IRC analysis would clarify whether the reaction proceeds through a stepwise or a concerted mechanism.

Activation Energy Barriers and Thermodynamic Parameters of Reactions

The activation energy (Ea) is a critical parameter derived from computational studies, representing the energy barrier that must be overcome for a reaction to occur. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation are also calculated to provide a complete picture of the reaction's feasibility and spontaneity.

In a theoretical study on the thermal decomposition of organotin(IV) complexes with a ligand derived from 4-bromo-2-{[(2-hydroxyphenyl)imino]methyl}phenol, the activation energies for thermal degradation steps were calculated using the Horowitz-Metzger equation from thermogravimetric analysis data. researchgate.net For instance, the elimination of a C₇H₃BrNO fragment from one complex had a calculated activation energy of 114.2 kJ/mol. researchgate.net

A representative table of calculated activation energies for a related reaction is shown below.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 1-fluoro-2-nitrobenzene + piperidine (B6355638) | TS1 | Meisenheimer Complex | 15.2 |

| Leaving Group Departure | Meisenheimer Complex | TS2 | Final Product | 5.8 |

| This is a representative table based on similar SNAr reactions; specific values for this compound are not available in the cited literature. |

Solvent Effects in Reaction Modeling

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models account for these effects using various solvation models, with the Polarizable Continuum Model (PCM) being one of the most common. gaussian.com In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. gaussian.com

The choice of solvent can influence the stability of reactants, transition states, and products, thereby altering the activation energy. For reactions involving polar or charged species, polar solvents tend to stabilize these species, which can significantly impact the reaction kinetics. ku.edu For example, in SNAr reactions, the transition state is often more polar than the reactants, and thus, polar solvents can accelerate the reaction rate.

When modeling reactions of this compound, the choice of an implicit solvent model like PCM or an explicit model where individual solvent molecules are included would be crucial for obtaining accurate results, especially for reactions in polar solvents like DMSO or DMF, which are common for SNAr reactions.

Advanced Quantum Chemical Calculations (e.g., MP2, CCSD(T))

For a more accurate description of electron correlation effects, which are important for determining precise energy differences, advanced quantum chemical methods are employed. Møller-Plesset perturbation theory of the second order (MP2) and the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used. acs.orgresearchgate.net These methods provide more reliable energies and geometries, especially for systems where electron correlation is significant, such as in the study of noncovalent interactions or for obtaining benchmark-quality activation energies. researchgate.net

While computationally expensive, these methods can be used to refine the results obtained from less demanding DFT calculations. For instance, single-point energy calculations using CCSD(T) on geometries optimized with a DFT functional can provide a more accurate energy profile of a reaction. To date, specific MP2 or CCSD(T) level studies on the reactions of this compound are not prevalent in the literature, but such calculations would be the next step in achieving a highly accurate theoretical understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Space and Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule and its interactions with its environment over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic behavior of molecules, such as protein-ligand binding or the solvation of a molecule. nih.govmdpi.com

For this compound, MD simulations could be used to study its behavior in different solvents, analyzing the hydrogen bonding interactions of the thiol group and the interactions of the nitro and bromo substituents with solvent molecules. Furthermore, if this molecule were to be studied as a potential inhibitor of an enzyme, MD simulations would be essential to understand its binding mode, the stability of the enzyme-inhibitor complex, and the key interactions responsible for its biological activity. Such simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations. mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Building Block in Advanced Organic Synthesis

4-Bromo-2-nitrobenzene-1-thiol serves as a fundamental precursor in the synthesis of a wide array of organic molecules, ranging from substituted aromatic compounds to intricate heterocyclic systems. The differential reactivity of its functional groups allows for selective transformations, providing a pathway to molecular diversity.

Precursor for Diversified Aromatic and Heterocyclic Compounds

The presence of the thiol group, a nitro group, and a bromine atom on the aromatic ring of this compound allows for a variety of chemical modifications. sigmaaldrich.com The thiol group is particularly reactive and can be used to form various sulfur-containing heterocyclic compounds. ekb.eg For instance, it can react with appropriate reagents to form thiazolidinones, benzothiazoles, and triazoles. ekb.eg

The bromo and nitro groups also offer sites for further functionalization. The bromine atom can participate in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form biaryl linkages. acs.org The nitro group can be reduced to an amino group, which can then be used to construct nitrogen-containing heterocycles or to introduce other functionalities. This multi-faceted reactivity makes this compound a valuable starting material for creating a diverse library of aromatic and heterocyclic compounds. mdpi.comchemscene.comuobasrah.edu.iq

Intermediate in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The structural motifs accessible from this compound are relevant to the synthesis of complex natural products and the development of new pharmaceutical agents. Indole alkaloids, for example, are a large class of natural products with diverse biological activities, and their synthesis can involve intermediates derived from substituted nitroaromatics. rsc.org

The ability to selectively manipulate the functional groups of this compound allows for its incorporation into larger, more complex molecules. acs.org For instance, the thiol group can be used to attach the molecule to a larger scaffold, while the bromo and nitro groups can be used to introduce additional functionality. This makes it a useful building block in the total synthesis of natural products and in the creation of novel molecular scaffolds for drug discovery.

Integration into Novel Material Architectures

The unique properties of this compound also lend themselves to the development of new materials with tailored functionalities. Its ability to participate in polymerization reactions and to self-assemble on surfaces makes it a valuable component in materials science research.

Precursor for Functional Polymers and Oligomers (e.g., via thioether linkages)

The thiol group of this compound can readily participate in thiol-ene "click" chemistry and other polymerization reactions to form polymers and oligomers with thioether linkages. acs.orgacs.org These poly(thioether)s can exhibit interesting properties, such as redox-responsiveness and potential for use as solid polymer electrolytes. acs.org The presence of the bromo and nitro groups on the polymer backbone provides additional opportunities for post-polymerization modification, allowing for the fine-tuning of the material's properties.

| Polymerization Technique | Resulting Polymer Type | Potential Application |

| Thiol-ene "click" chemistry | Poly(ether-thioether)s | Solid polymer electrolytes |

| Radical coupling | Linear poly(thioether)s | Redox-responsive materials |

Applications in Organic Electronic Materials

The electronic properties of this compound, arising from the presence of the electron-withdrawing nitro group and the polarizable sulfur and bromine atoms, make it a candidate for use in organic electronic materials. chemscene.com The ability to form ordered thin films and to be incorporated into conjugated polymer systems is crucial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The specific electronic characteristics of this compound can be harnessed to influence charge transport and photophysical properties in such devices.

Surface Functionalization and Self-Assembled Monolayers (SAMs) via Thiol Adsorption

The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs). researchgate.net SAMs are highly ordered molecular films that can be used to modify the surface properties of materials, such as their wettability, adhesion, and biocompatibility. By using this compound, SAMs with specific chemical functionalities can be created. The exposed nitro and bromo groups can then be used for further chemical reactions, allowing for the construction of complex, multi-layered surface architectures. open.ac.uk This has applications in areas such as biosensors, molecular electronics, and controlled drug delivery. scholaris.ca

Exploration in Supramolecular Chemistry and Host-Guest Systems

The non-covalent interactions of this compound are of significant interest in the field of supramolecular chemistry. The bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The nitro group is a well-known hydrogen bond acceptor and can also engage in anion-π interactions. These interactions, along with potential π-π stacking of the aromatic rings, can be exploited to construct well-defined supramolecular assemblies.